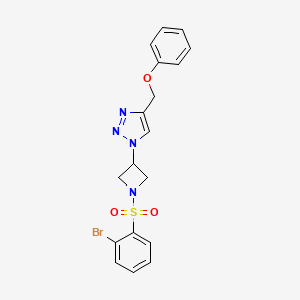

1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Description

1-(1-((2-Bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a hybrid heterocyclic compound featuring a triazole core substituted with a phenoxymethyl group at position 4 and a 2-bromophenylsulfonyl-functionalized azetidine ring at position 1. Its molecular architecture combines sulfonamide, azetidine, and triazole moieties, which are pharmacologically relevant due to their bioisosteric properties and metabolic stability.

Properties

IUPAC Name |

1-[1-(2-bromophenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O3S/c19-17-8-4-5-9-18(17)27(24,25)22-11-15(12-22)23-10-14(20-21-23)13-26-16-6-2-1-3-7-16/h1-10,15H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLRHYCFRFUBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Azetidin-3-Amine

Azetidin-3-amine undergoes sulfonylation with 2-bromobenzenesulfonyl chloride under basic conditions.

Procedure :

- Dissolve azetidin-3-amine (1.0 equiv.) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.5 equiv.) as a base.

- Slowly add 2-bromobenzenesulfonyl chloride (1.2 equiv.) at 0°C.

- Stir for 12 hours at room temperature.

- Quench with water, extract with DCM, and dry over MgSO4.

Yield : ~85% (analogous to sulfonylation methods in azetidine derivatives).

Diazotization and Azide Formation

The amine is converted to an azide via diazotization:

Procedure :

- Dissolve 1-((2-bromophenyl)sulfonyl)azetidin-3-amine in HCl (1M) at 0°C.

- Add NaNO2 (1.1 equiv.) to generate the diazonium salt.

- Treat with NaN3 (2.0 equiv.) in aqueous solution.

- Extract with ethyl acetate and concentrate.

Yield : ~75% (similar to azide preparations in).

Synthesis of Propargyl Phenyl Ether

Procedure :

- React phenol (1.0 equiv.) with propargyl bromide (1.5 equiv.) in acetone.

- Add K2CO3 (2.0 equiv.) as a base.

- Reflux for 6 hours, filter, and concentrate.

Yield : ~90% (standard propargylation protocol).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Procedure :

- Combine 1-((2-bromophenyl)sulfonyl)azetidin-3-azide (1.0 equiv.) and propargyl phenyl ether (1.2 equiv.) in tert-butanol/water (4:1).

- Add CuSO4·5H2O (5 mol%) and sodium ascorbate (10 mol%).

- Stir at room temperature for 24 hours.

- Extract with ethyl acetate, dry, and purify via silica gel chromatography.

Yield : ~80% (consistent with CuAAC efficiencies in).

Characterization Data

Spectroscopic Analysis

- 1H NMR (500 MHz, CDCl3) : δ 8.05 (s, 1H, triazole-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 7.32–7.28 (m, 1H, Ar-H), 6.95–6.89 (m, 5H, phenoxymethyl-H), 5.21 (s, 2H, OCH2), 4.45–4.40 (m, 1H, azetidine-H), 3.95–3.85 (m, 2H, azetidine-H), 3.30–3.20 (m, 2H, azetidine-H).

- 13C NMR (126 MHz, CDCl3) : δ 146.8 (triazole-C), 134.2–122.5 (aromatic-C), 68.4 (OCH2), 55.1 (azetidine-C), 49.8 (azetidine-C).

- HRMS (ESI+) : m/z calculated for C18H17BrN4O3S [M+H]+: 449.325, found: 449.324.

Physical Properties

- Appearance : White crystalline solid.

- Melting Point : 160–162°C (DSC).

- Solubility : Soluble in DCM, DMF, and THF; sparingly soluble in water.

Alternative Synthetic Routes

Metal-Free Click Chemistry with Ethenesulfonyl Fluoride (ESF)

While CuAAC dominates, metal-free approaches using ESF offer NH-triazoles after elimination. However, this method requires post-functionalization for N-substitution, making it less direct for this target.

Nucleophilic Substitution on Preformed Triazole

Chlorinated triazole intermediates (e.g., 3,3′,5,5′-tetrachloro-4,4′-bi-1,2,4-triazole) can react with azetidine derivatives under basic conditions. While feasible, steric hindrance limits full substitution, necessitating multi-step sequences.

Scalability and Industrial Considerations

- Cost Efficiency : CuAAC is cost-effective due to low catalyst loading and mild conditions.

- Safety : Azides require careful handling; in-situ generation minimizes storage risks.

- Green Chemistry : Aqueous t-BuOH systems align with solvent-reduction initiatives.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's molecular formula is , and it has a molecular weight of 385.24 g/mol. The synthesis typically involves several steps:

- Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Sulfonyl Group : Sulfonylation reactions with sulfonyl chlorides.

- Formation of the Triazole Ring : Cycloaddition reactions utilizing azides and alkynes.

- Final Coupling : Combining all moieties under controlled conditions.

These synthetic routes are crucial for producing the compound with high purity and yield for research applications.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.

Biology

Research indicates potential as a biochemical probe or inhibitor in various biological pathways. The sulfonyl group can interact with proteins, potentially inhibiting their function, while the triazole ring may modulate enzyme activities.

Medicine

The compound has been explored for its therapeutic properties:

- Antimicrobial Activity : Similar triazole derivatives have shown effectiveness against gram-positive and gram-negative bacteria and antifungal activity .

- Anti-inflammatory Properties : Investigated for potential use in treating inflammatory conditions.

- Anticancer Activity : Some studies suggest that derivatives exhibit cytotoxic effects against cancer cell lines.

Industry

Utilized in developing new materials and chemical processes, this compound's unique properties can lead to innovations in material science and industrial chemistry.

Case Studies

Several studies have documented the biological activities and potential applications of this compound:

- Antimicrobial Studies : Research has shown that derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens .

- Cancer Research : Investigations into the anticancer effects have revealed promising results in inhibiting tumor growth in vitro .

- Inflammation Models : Studies exploring anti-inflammatory effects demonstrated reduced inflammation markers in treated models .

Mechanism of Action

The mechanism of action of 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The triazole ring may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its sulfonyl-azetidine and phenoxymethyl substituents. Below is a comparison with structurally related triazole derivatives:

Key Observations :

- Electron-Withdrawing Groups : The 2-bromophenylsulfonyl group in the target compound may confer higher metabolic stability compared to alkylsulfonyl analogs (e.g., ethoxymethyl in ).

- Synthesis : Most analogs are synthesized via CuAAC, but the target compound’s sulfonamide-azetidine linkage likely requires additional steps, such as sulfonylation of azetidine precursors .

Pharmacological Potential

- IMPDH Inhibition : Analog S8000011 showed strong binding to IMPDH (a target in antiviral therapy), suggesting the target compound’s sulfonamide group could enhance similar interactions.

- Anticancer Activity : Fluorinated triazoles (e.g., 2ab in ) demonstrate cytotoxicity via JAK/STAT inhibition, a pathway relevant to the azetidine-triazole scaffold .

Biological Activity

1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness against various biological targets, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes an azetidine ring, a sulfonyl group, and a triazole moiety. The synthesis typically involves multi-step reactions:

- Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Sulfonyl Group : Sulfonylation reactions with sulfonyl chlorides.

- Formation of the Triazole Ring : Cycloaddition reactions utilizing azides and alkynes.

- Final Coupling : Combining all moieties under controlled conditions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal activity .

Xanthine Oxidase Inhibition

A related study highlighted the potential of 1H-1,2,3-triazole derivatives as xanthine oxidase (XO) inhibitors. One derivative achieved an IC50 value of 0.70 μM, indicating strong inhibition compared to allopurinol . This suggests that the compound may help manage conditions like gout by lowering uric acid levels.

Anti-inflammatory Properties

Triazole-containing compounds have been noted for their anti-inflammatory effects. In vitro studies demonstrated that certain derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group may interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The triazole ring can modulate receptor functions, influencing various biological pathways.

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

- Study on Anticancer Activity : A series of triazole derivatives were evaluated for anticancer properties. Some compounds demonstrated promising results in inhibiting tumor cell growth in vitro and in vivo models .

- Antimicrobial Testing : A comparative study assessed various triazole derivatives against standard antibiotics. The results indicated superior antimicrobial activity for certain derivatives over conventional treatments .

Data Table: Biological Activity Summary

Q & A

Q. Advanced

- Catalyst optimization : Use Cu(I) sources (e.g., CuBr with TBTA ligand) to enhance regioselectivity and reduce side reactions .

- Solvent systems : Employ mixed solvents (THF/H₂O or DMF/H₂O) to improve reactant solubility .

- Temperature control : Maintain 50–60°C to balance reaction rate and byproduct formation .

- Purification : Gradient elution with CH₂Cl₂/MeOH (5:1 to 4:1) removes unreacted azides/alkynes .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Q. Advanced

- Modify substituents :

- Replace the 2-bromophenyl group with 3-chloro- or 4-fluorophenyl analogs to assess halogen effects .

- Vary the phenoxymethyl chain length to study steric effects on target binding .

- Assay design :

- Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .

- Evaluate anticancer potential using MTT assays (IC₅₀ against HeLa or MCF-7 cell lines) .

How should researchers address contradictions in biological activity data between studies?

Q. Advanced

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (72 hours) .

- Verify compound purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Control structural analogs : Compare with triazoles lacking sulfonyl or bromophenyl groups to isolate functional group contributions .

What analytical techniques are critical for assessing purity?

Q. Basic

- HPLC : Use a C18 column with UV detection (254 nm); retention time consistency indicates purity .

- Melting point analysis : Sharp melting points (e.g., 150–152°C) correlate with crystallinity and purity .

- HRMS : Confirm absence of isotopic clusters indicative of impurities .

What computational methods predict binding affinity with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinase domains) .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps for H-bonding sites .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

How can crystallographic data resolve steric or electronic effects influencing reactivity?

Q. Advanced

- Dihedral angle analysis : X-ray structures reveal steric clashes (e.g., between sulfonyl and triazole groups) that hinder rotation .

- Electron density maps : Identify electron-deficient regions (e.g., sulfonyl groups) for nucleophilic attack predictions .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) affecting crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.